molecular formula C22H18N6S B11055501 4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055501
M. Wt: 398.5 g/mol
InChI Key: PSGZKULGWWYQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other benzimidazole and triazole derivatives, such as:

  • 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C22H18N6S

Molecular Weight

398.5 g/mol

IUPAC Name

4-(2-methylphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N6S/c1-15-8-2-4-11-18(15)28-20(25-26-22(28)29)14-27-19-12-5-3-9-16(19)24-21(27)17-10-6-7-13-23-17/h2-13H,14H2,1H3,(H,26,29)

InChI Key

PSGZKULGWWYQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.